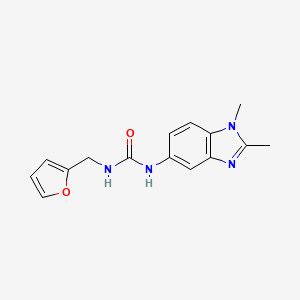
N-(1,2-dimethyl-1H-benzimidazol-5-yl)-N'-(2-furylmethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,2-dimethyl-1H-benzimidazol-5-yl)-N'-(2-furylmethyl)urea, also known as DBU, is a small molecule inhibitor that has shown potential in various scientific research applications. DBU is a synthetic compound that has been developed using a unique synthesis method.
Aplicaciones Científicas De Investigación
N-(1,2-dimethyl-1H-benzimidazol-5-yl)-N'-(2-furylmethyl)urea has shown potential in various scientific research applications, including cancer research, neurodegenerative diseases, and infectious diseases. N-(1,2-dimethyl-1H-benzimidazol-5-yl)-N'-(2-furylmethyl)urea has been shown to inhibit the growth of cancer cells in vitro and in vivo, and it has also been shown to induce apoptosis in cancer cells. In neurodegenerative diseases, N-(1,2-dimethyl-1H-benzimidazol-5-yl)-N'-(2-furylmethyl)urea has been shown to protect against neuronal damage and reduce inflammation. In infectious diseases, N-(1,2-dimethyl-1H-benzimidazol-5-yl)-N'-(2-furylmethyl)urea has been shown to inhibit the growth of bacteria and viruses.
Mecanismo De Acción
N-(1,2-dimethyl-1H-benzimidazol-5-yl)-N'-(2-furylmethyl)urea inhibits the activity of a protein called heat shock protein 90 (Hsp90), which is involved in the folding and stabilization of various proteins, including oncogenic proteins. By inhibiting Hsp90, N-(1,2-dimethyl-1H-benzimidazol-5-yl)-N'-(2-furylmethyl)urea destabilizes these proteins and induces their degradation, leading to the inhibition of cancer cell growth and the induction of apoptosis.
Biochemical and Physiological Effects:
N-(1,2-dimethyl-1H-benzimidazol-5-yl)-N'-(2-furylmethyl)urea has been shown to have minimal toxicity in vitro and in vivo, and it has also been shown to be stable in various physiological conditions. N-(1,2-dimethyl-1H-benzimidazol-5-yl)-N'-(2-furylmethyl)urea has been shown to inhibit the growth of cancer cells at low concentrations, and it has also been shown to induce apoptosis in cancer cells. In neurodegenerative diseases, N-(1,2-dimethyl-1H-benzimidazol-5-yl)-N'-(2-furylmethyl)urea has been shown to protect against neuronal damage and reduce inflammation. In infectious diseases, N-(1,2-dimethyl-1H-benzimidazol-5-yl)-N'-(2-furylmethyl)urea has been shown to inhibit the growth of bacteria and viruses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(1,2-dimethyl-1H-benzimidazol-5-yl)-N'-(2-furylmethyl)urea is its high purity and yield, which makes it easy to use in lab experiments. N-(1,2-dimethyl-1H-benzimidazol-5-yl)-N'-(2-furylmethyl)urea has also been shown to have minimal toxicity in vitro and in vivo, which makes it a promising candidate for further studies. However, one of the limitations of N-(1,2-dimethyl-1H-benzimidazol-5-yl)-N'-(2-furylmethyl)urea is its limited solubility in aqueous solutions, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for N-(1,2-dimethyl-1H-benzimidazol-5-yl)-N'-(2-furylmethyl)urea research, including the development of more potent analogs, the investigation of its potential in combination therapies, and the exploration of its mechanism of action in more detail. Additionally, the potential of N-(1,2-dimethyl-1H-benzimidazol-5-yl)-N'-(2-furylmethyl)urea in other scientific research areas, such as immunology and stem cell research, should also be investigated.
Métodos De Síntesis
N-(1,2-dimethyl-1H-benzimidazol-5-yl)-N'-(2-furylmethyl)urea is synthesized using a three-step process that involves the reaction of 5-chloro-1,2-dimethylbenzimidazole with 2-furylmethylamine, followed by the reaction of the resulting intermediate with N,N-dimethylformamide dimethyl acetal, and finally, the reaction of the resulting intermediate with urea. The final product is obtained in high purity and yield.
Propiedades
IUPAC Name |
1-(1,2-dimethylbenzimidazol-5-yl)-3-(furan-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2/c1-10-17-13-8-11(5-6-14(13)19(10)2)18-15(20)16-9-12-4-3-7-21-12/h3-8H,9H2,1-2H3,(H2,16,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKNBBYRGFRQILM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1C)C=CC(=C2)NC(=O)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,2-Dimethylbenzimidazol-5-yl)-3-(furan-2-ylmethyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-({[(2-thienylcarbonyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5722908.png)
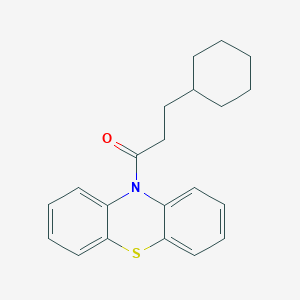

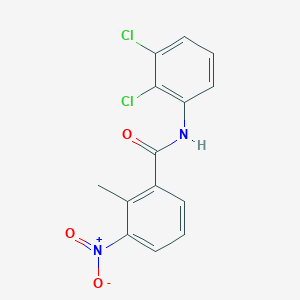
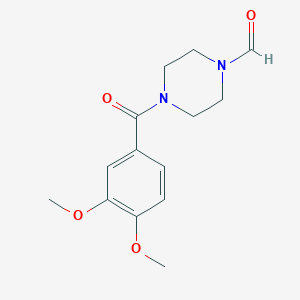
![5,5-dimethyl-2-{[(4-methyl-1-piperidinyl)carbonyl]amino}-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylic acid](/img/structure/B5722955.png)
![4-[methyl(methylsulfonyl)amino]-N-(3-pyridinylmethyl)benzamide](/img/structure/B5722962.png)
![6-({[1-(4-fluorophenyl)-1H-tetrazol-5-yl]thio}methyl)-N,N-dimethyl-1,3,5-triazine-2,4-diamine](/img/structure/B5722991.png)
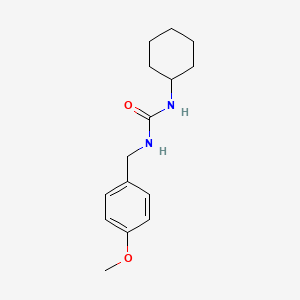
![2-{[5-(3-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-cyclopropylacetamide](/img/structure/B5723005.png)
![3-{[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}benzoic acid](/img/structure/B5723007.png)
![4-[(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)thio]aniline](/img/structure/B5723010.png)

![N-({[2-(4-methyl-1-piperidinyl)phenyl]amino}carbonothioyl)-2-furamide](/img/structure/B5723027.png)